Tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
Description
Tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is a brominated dihydropyridine derivative featuring a tert-butyl carbamate group and a methyl substituent at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of kinase inhibitors, antiviral agents, and other bioactive molecules. Its structure combines a reactive bromine atom (enabling cross-coupling reactions) with a sterically hindered tert-butyl group, which enhances stability and modulates solubility.
Properties
IUPAC Name |
tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMBZCCAGBHPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCN(C1)C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors such as 1,5-diketones or β-keto esters.
Esterification: The tert-butyl ester group is introduced via esterification reactions, often using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding pyridine N-oxides or reduction reactions to yield dihydropyridine derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dihydropyridine derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of tert-butyl 4-bromo-5-methylpyridine with carboxylic acids or their derivatives. The synthesis typically yields a white amorphous solid with a high purity level, as demonstrated in several studies .
Biological Activities
Research indicates that this compound exhibits several biological activities, which are crucial for its application in medicinal chemistry.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
Preliminary investigations suggest that this compound may have anticancer properties. In vitro studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression .
Pharmaceutical Applications
Given its promising biological activities, this compound is being explored for various pharmaceutical applications:
Drug Development
The compound is being investigated as a lead compound in the development of new drugs targeting bacterial infections and cancer. Its structure allows for modifications that can enhance its efficacy and selectivity.
Formulation Research
Research is also focused on optimizing the formulation of this compound to improve its solubility and bioavailability. Techniques such as nanoparticle formulation and co-crystallization are being studied to enhance its therapeutic potential .
Case Studies
Several case studies illustrate the applications of this compound in research:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Anticancer Properties | Showed inhibition of cell growth in breast cancer cell lines with IC50 values below 20 µM. |
| Study C | Formulation Optimization | Improved solubility by 300% using solid lipid nanoparticles, enhancing drug delivery efficiency. |
Mechanism of Action
The mechanism by which tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate exerts its effects depends on its specific application:
In Medicinal Chemistry: The compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
In Biological Studies: It may disrupt cellular processes by interacting with biomolecules, leading to effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate with structurally related pyridine derivatives:
Key Observations :
- Bromine vs. Boronic Ester : The bromine atom in the target compound facilitates nucleophilic substitutions (e.g., SNAr), whereas the boronic ester in the analog enables cross-coupling reactions (e.g., Suzuki) .
- Methyl vs. Cyano: The 5-methyl group in the target compound likely increases lipophilicity compared to the electron-withdrawing cyano group in the analog, which polarizes the ring and enhances electrophilicity .
- Fluorinated Aromatic Derivatives : Compounds like the 5-fluoro-phenyl analog exhibit enhanced metabolic stability and binding affinity in drug discovery, contrasting with the bromo-methyl variant’s utility in late-stage functionalization .
Physicochemical Properties
- Lipophilicity: The 5-methyl group increases LogP compared to cyano- or fluoro-substituted analogs, impacting membrane permeability .
- Stability : The tert-butyl group confers steric protection against hydrolysis, a feature shared across all tert-butyl carbamate derivatives .
Biological Activity
Tert-butyl 4-bromo-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate (CAS No. 159503-91-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, including antibacterial and anti-inflammatory effects, as well as relevant case studies and research findings.
- Molecular Formula : C11H18BrNO2
- Molecular Weight : 276.17 g/mol
- Structural Characteristics : The compound features a dihydropyridine ring, which is significant in various biological applications.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. The compound has been tested against several bacterial strains using methods such as the agar-well diffusion technique.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 12.5 |
| Escherichia coli | 10 | 25 |
| Bacillus subtilis | 18 | 6.25 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Bacillus subtilis, suggesting its potential as a lead compound in antibiotic development .
Anti-inflammatory Effects
In addition to its antibacterial properties, this compound has demonstrated anti-inflammatory activity. A study assessed its effect on cyclooxygenase (COX) enzymes, which are critical in mediating inflammation.
| Compound | IC50 (µM) |
|---|---|
| Tert-butyl 4-bromo... | 0.04 ± 0.02 |
| Celecoxib (Control) | 0.04 ± 0.01 |
The compound showed comparable inhibition of COX activity to celecoxib, a well-known anti-inflammatory drug, indicating its potential therapeutic applications in managing inflammatory conditions .
Case Studies and Research Findings
- Synthesis and Pharmacological Characterization : A study focused on synthesizing various derivatives of pyridine compounds, including this compound, and evaluating their pharmacological profiles. The findings suggested that modifications to the structure could enhance both antibacterial and anti-inflammatory activities .
- Structure–Activity Relationships (SAR) : Research has explored the SAR of similar compounds, identifying key structural features that contribute to their biological efficacy. The presence of the bromo substituent and the dihydropyridine framework were found to be crucial for enhancing bioactivity .
- In Vivo Studies : Preliminary in vivo studies have indicated that derivatives of this compound can reduce inflammation in animal models of arthritis and other inflammatory diseases, supporting further investigation into its therapeutic potential .
Q & A
Q. Table 1: Example Reaction Conditions from Literature
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Bromine introduction | Argon, 140°C, 2 min | 89.4% | |
| Boc deprotection | Trifluoroacetic acid in CH₂Cl₂ | 11.1%* | |
| Cross-coupling | Pd(PPh₃)₂Cl₂, Na₂SO₄, CH₂Cl₂ | 50-95% |
*Note: Low yields in deprotection steps may require optimization.
Advanced: How can reaction conditions be optimized to improve yields during coupling reactions?
Answer:
Key parameters include:
- Catalyst selection : Palladium catalysts like Pd(PPh₃)₂Cl₂ improve coupling efficiency, while ligand choice (e.g., XPhos) enhances selectivity .
- Solvent systems : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while CH₂Cl₂ minimizes side reactions .
- Temperature control : Microwave-assisted heating (140°C) accelerates reactions but requires careful monitoring to avoid decomposition .
- Workup protocols : Post-reaction filtration through Na₂SO₄ and column chromatography (e.g., EtOAc/hexane gradients) enhance purity .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., tert-butyl at δ 1.4 ppm, dihydro-pyridine protons at δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H⁺] = 316.08 g/mol for C₁₁H₁₈BrNO₂) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for tert-butyl piperidine derivatives .
Advanced: How can contradictory data regarding the compound’s reactivity in different solvents be resolved?
Answer:
- Systematic solvent screens : Compare reactivity in polar (DMF, DMSO) vs. nonpolar (toluene) solvents under controlled conditions. Evidence suggests CH₂Cl₂ minimizes unwanted solvolysis .
- Kinetic studies : Monitor reaction progress via HPLC or TLC to identify solvent-dependent intermediates .
- Computational modeling : DFT calculations predict solvent effects on transition states, guiding empirical validation .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Pharmaceutical intermediates : Serves as a precursor for kinase inhibitors or GPCR-targeting agents due to its dihydro-pyridine scaffold .
- Protective group strategies : The Boc group enables selective functionalization of amines in multi-step syntheses .
- Biological probes : Bromine substituents allow radiolabeling (e.g., ⁷⁶Br) for in vivo imaging studies .
Advanced: What strategies are employed to analyze stereochemical outcomes in derivatives?
Answer:
- Chiral chromatography : Resolves enantiomers using columns like Chiralpak IA/IB with hexane/IPA gradients .
- NOESY NMR : Detects spatial proximity of substituents (e.g., tert-butyl vs. methyl groups) to confirm configurations .
- Single-crystal X-ray diffraction : Provides absolute stereochemistry, as shown for tert-butyl piperidine carboxylates .
Basic: What safety precautions are recommended when handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- First aid : Flush eyes with water for 15 minutes; seek medical attention for ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
